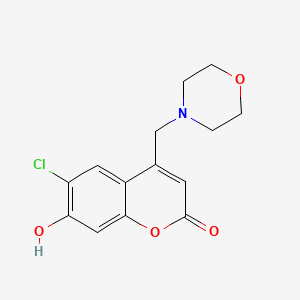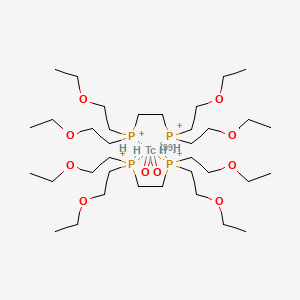
ハーマン塩酸塩
概要
説明
ハーマン塩酸塩は、ヘテロ環式アミンであり、β-カルボリンのメチル化誘導体です。 コーヒー、ソース、調理肉などの様々な食品に含まれ、タバコの煙にも存在します . ハーマン塩酸塩は、ハーミンやハーマリンなどの他のアルカロイドと関連しており、これらはペガナム・ハルマラという植物に見られます . この化合物は強力な神経毒性効果で知られており、様々な薬理学的活性について研究されてきました .
科学的研究の応用
Harmane hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the interaction with DNA and other biological targets due to its fluorescent properties . In biology and medicine, harmane hydrochloride exhibits various pharmacological activities, including anti-inflammatory, neuroprotective, antidiabetic, and antitumor effects . It also shows insecticidal, antiviral, and antibacterial properties . In industry, harmane hydrochloride is used in the development of drugs for treating neurodegenerative diseases and as a molecular switch in luminescent materials .
作用機序
ハーマン塩酸塩の作用機序には、様々な分子標的や経路との相互作用が関与しています。 モノアミンオキシダーゼの強力な阻害剤として作用し、これは神経伝達物質の分解に関与する酵素です . この阻害により、脳内の神経伝達物質のレベルが上昇し、気分や行動に様々な影響を与える可能性があります。 ハーマン塩酸塩は神経伝達物質に対する親和性も示しており、神経変性疾患の治療薬開発における有望な化合物となっています .
類似化合物の比較
ハーマン塩酸塩は、ハーミン、ハーマリン、ハーマロールなどの他のβ-カルボリンアルカロイドと似ています . これらの化合物は、構造と薬理学的活性が似ていますが、特定の効果と効力に違いがあります。 例えば、ハーミンは、ハーマン塩酸塩と比較して、より優れた抗腫瘍活性とより低い神経毒性を示します . ハーマリンとハーマロールも、抗リーシュマニア活性や破骨細胞形成阻害など、独自の特性を示します . ハーマン塩酸塩のユニークな点は、その強力な神経毒性効果と、蚊のマラリア原虫の増殖を阻害する能力です .
生化学分析
Biochemical Properties
Harman hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase A, an enzyme responsible for the breakdown of monoamines. Harman hydrochloride inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition is crucial for its neuroprotective and antidepressant effects. Additionally, harman hydrochloride interacts with various receptors, including the serotonin receptor, which modulates mood and anxiety levels.
Cellular Effects
Harman hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances neuroprotection by inhibiting apoptosis and promoting cell survival. This is achieved through the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . In cancer cells, harman hydrochloride induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the levels of key metabolic enzymes and metabolites.
Molecular Mechanism
The molecular mechanism of harman hydrochloride involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase A, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its antidepressant and neuroprotective effects. Harman hydrochloride also modulates the expression of various genes involved in cell survival, apoptosis, and metabolism. It activates the PI3K/Akt signaling pathway, leading to increased cell survival and growth. Additionally, harman hydrochloride inhibits the activity of certain kinases, which play a role in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of harman hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that harman hydrochloride maintains its neuroprotective and antitumor effects over extended periods . Its efficacy may decrease over time due to degradation and changes in cellular responses. In in vitro studies, harman hydrochloride has been shown to have sustained effects on cell survival and apoptosis, while in in vivo studies, its long-term effects on cellular function and behavior have been observed.
Dosage Effects in Animal Models
The effects of harman hydrochloride vary with different dosages in animal models. At low doses, harman hydrochloride exhibits neuroprotective and antidepressant effects by inhibiting monoamine oxidase A and modulating neurotransmitter levels . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes toxic at higher doses. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Harman hydrochloride is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of harman hydrochloride, and glucuronosyltransferases, which facilitate its conjugation with glucuronic acid . These metabolic reactions result in the formation of various metabolites, which are excreted through the urine. Harman hydrochloride also affects metabolic flux by altering the levels of key metabolic enzymes and metabolites.
Transport and Distribution
Harman hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective and antidepressant effects in the central nervous system . The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters and binding proteins, such as albumin, play a role in its distribution and localization. Harman hydrochloride’s ability to cross cellular membranes and its interaction with transporters and binding proteins are crucial for its pharmacological effects.
Subcellular Localization
The subcellular localization of harman hydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Harman hydrochloride can also localize to the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial function and preventing apoptosis. Additionally, harman hydrochloride’s localization to the nucleus allows it to modulate gene expression and influence cellular processes such as cell survival and apoptosis. Targeting signals and post-translational modifications play a role in directing harman hydrochloride to specific subcellular compartments.
準備方法
ハーマン塩酸塩の合成は、通常、置換された4-アリール-3-アジドピリジンの熱分解を伴います . この方法は、ハーマンとその構造アナログを製造するのに効率的です。 工業生産方法では、収率と純度を最適化することに重点を置いた同様の合成経路が用いられる場合があります。 反応条件には、熱分解プロセスを促進するために、通常、高温と特定の溶媒が含まれます .
化学反応の分析
ハーマン塩酸塩は、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、1-メチル-β-カルボリンのヒドロキシル化に続いてメチル化を行うとハーマリンが生成され、還元を行うとエレアグニンが生成されます .
科学研究の応用
ハーマン塩酸塩は、幅広い科学研究の応用があります。 化学では、蛍光特性により、DNAやその他の生物学的標的との相互作用を研究するために使用されます . 生物学と医学では、ハーマン塩酸塩は、抗炎症作用、神経保護作用、抗糖尿病作用、抗腫瘍作用など、様々な薬理学的活性を示します . また、殺虫作用、抗ウイルス作用、抗菌作用も示します . 工業では、ハーマン塩酸塩は、神経変性疾患の治療薬の開発や、発光材料における分子スイッチとして使用されます .
類似化合物との比較
Harmane hydrochloride is similar to other β-carboline alkaloids such as harmine, harmaline, and harmalol . These compounds share similar structures and pharmacological activities but differ in their specific effects and potency. For example, harmine exhibits better antitumor activity and lower neurotoxicity compared to harmane hydrochloride . Harmaline and harmalol also show unique properties, such as antileishmanial activity and inhibition of osteoclast formation . The uniqueness of harmane hydrochloride lies in its potent neurotoxic effects and its ability to inhibit the growth of malaria parasites in mosquitoes .
特性
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNOIRYDKHLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-84-0 (Parent) | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20176039 | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-84-5 | |
| Record name | 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-9H-pyrido[3,4-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of harman hydrochloride on the biological system studied?
A1: Both provided papers investigate the effect of harman hydrochloride on monoamine oxidase (MAO) and its potential to influence uterine contractility induced by N-monomethyltryptamine hydrochloride. [, ]
Q2: Why is the interaction between harman hydrochloride and monoamine oxidase significant in this research context?
A2: While the provided abstracts don't delve into specific results, the research focuses on understanding how harman hydrochloride, a beta-carboline compound, interacts with MAO. MAO is an enzyme involved in the breakdown of various neurotransmitters, including serotonin and dopamine. Therefore, studying how harman hydrochloride affects MAO activity is crucial for understanding its potential influence on uterine contractility, which can be modulated by neurotransmitter levels. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


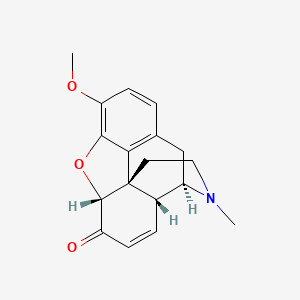



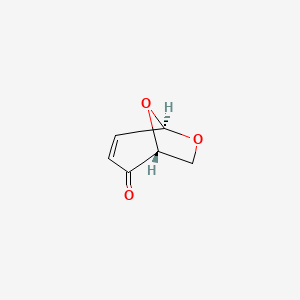
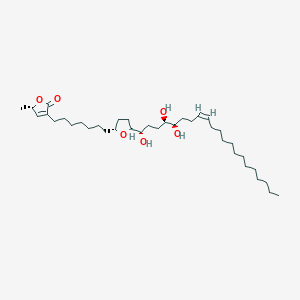

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)
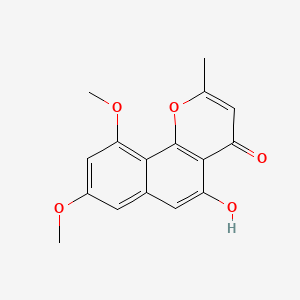
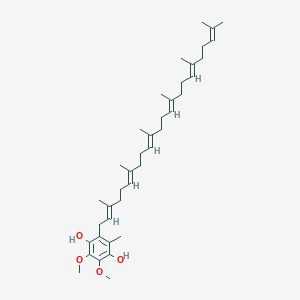
![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)
